5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate 5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate
Brand Name: Vulcanchem
CAS No.: 57583-72-9
VCID: VC18453874
InChI: InChI=1S/C18H22N6.CH4O4S/c1-22(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-21-18-23(2)14-19-24(18)3;1-5-6(2,3)4/h4-12,14,18H,13H2,1-3H3;1H3,(H,2,3,4)
SMILES:
Molecular Formula: C19H26N6O4S
Molecular Weight: 434.5 g/mol

5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate

CAS No.: 57583-72-9

Cat. No.: VC18453874

Molecular Formula: C19H26N6O4S

Molecular Weight: 434.5 g/mol

* For research use only. Not for human or veterinary use.

5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate - 57583-72-9

Specification

CAS No. 57583-72-9
Molecular Formula C19H26N6O4S
Molecular Weight 434.5 g/mol
IUPAC Name N-benzyl-4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-5-yl)diazenyl]-N-methylaniline;methyl sulfate
Standard InChI InChI=1S/C18H22N6.CH4O4S/c1-22(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-21-18-23(2)14-19-24(18)3;1-5-6(2,3)4/h4-12,14,18H,13H2,1-3H3;1H3,(H,2,3,4)
Standard InChI Key OJOFEQZVVKCEMC-UHFFFAOYSA-N
Canonical SMILES C[NH+]1C(N(C=N1)C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.COS(=O)(=O)[O-]

Introduction

Structural and Nomenclature Analysis

The IUPAC name 5-[[4-[Benzylmethylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate delineates its molecular architecture:

  • A 1,4-dimethyl-1H-1,2,4-triazolium cationic core, where methyl groups occupy the 1- and 4-positions of the heterocyclic ring.

  • An azo group (-N=N-) at the 5-position, bridging the triazolium ring to a para-substituted phenyl group.

  • The phenyl ring bears a benzylmethylamino substituent (-N(CH2Ph)CH3), introducing steric bulk and electron-donating characteristics.

  • A methyl sulphate counterion (CH3SO4^-) balancing the positive charge of the triazolium moiety.

This structure aligns with related azo-triazolium compounds, such as 3-((4-(Benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium methyl sulphate, which differs only in the azo group’s position on the triazolium ring . Such positional isomers often exhibit divergent solubility and reactivity, underscoring the importance of substitution patterns in functional material design.

Synthesis and Reaction Optimization

The synthesis of azo-triazolium compounds typically follows a two-step protocol, as demonstrated in studies of analogous structures :

Step 1: Diazotization
A primary aromatic amine (e.g., 4-aminophenyl derivatives) reacts with nitrous acid (HNO2) under acidic conditions (0–5°C) to form a diazonium salt. For the target compound, this step would involve 4-(benzylmethylamino)aniline.

Step 2: Coupling Reaction
The diazonium salt undergoes electrophilic aromatic substitution with a triazolium precursor, such as 1,4-dimethyl-1H-1,2,4-triazolium derivatives, in alkaline media (pH 8–10). This step demands precise temperature control (10–15°C) to prevent diazonium decomposition.

Reaction yields for similar compounds exceed 85% under optimized conditions . Key parameters include:

  • Temperature: Excess heat accelerates side reactions, while low temperatures stabilize intermediates.

  • pH: Alkaline conditions favor the coupling reaction but may hydrolyze sensitive functional groups.

Spectroscopic Characterization

Spectroscopic data from structurally related compounds provide insights into the target molecule’s properties :

Infrared Spectroscopy (IR)

  • N=N Stretch: 1525–1558 cm⁻¹, confirming azo linkage formation.

  • C=O Stretch: 1654–1664 cm⁻¹ (carboxylic acid derivatives in precursors).

  • Aromatic C-H: 3036–3076 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Aromatic protons: δ 6.1–8.9 ppm (multiples, integration dependent on substituents).

    • Methyl groups: δ 2.05–2.59 ppm (singlets for N-CH3).

  • ¹³C NMR:

    • Triazolium carbons: 100–166 ppm (aromatic regions).

    • Carbonyl carbons: ~172 ppm (C=O).

Physicochemical Properties

While direct data for the target compound is limited, extrapolation from analogues suggests:

PropertyValue/DescriptionSource Compound Reference
Molecular FormulaC21H26N6O4S
Molecular Weight~432.5 g/mol
SolubilityModerate in polar aprotic solvents
Thermal StabilityDecomposes above 200°C

The methyl sulphate counterion enhances water solubility compared to halide analogues, a critical factor for applications requiring aqueous processing.

Applications in Corrosion Inhibition

Recent studies on analogous azo-triazolium compounds reveal significant anti-corrosive properties. In 0.5 M HCl, inhibitors derived from 4-aminosalicylic acid exhibit 80–90% efficiency at 0.005 M concentrations, attributed to adsorption on metal surfaces via nitrogen lone pairs and π-electrons . The target compound’s benzylmethylamino group may further improve adsorption kinetics due to increased electron density and steric protection of the metal surface.

Table 1: Inhibition Efficiency of Selected Azo-Triazolium Compounds

CompoundEfficiency (%)Concentration (M)Temperature (°C)
4-Aminosalicylic derivative890.00525
Triazole-containing analogue850.00325

Comparative Analysis with Structural Analogues

The positional isomer 3-((4-(Benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium methyl sulphate (PubChem CID 44153690) serves as a critical comparator :

FeatureTarget Compound3-Substituted Analogue
Azo Group Position5-position of triazolium3-position of triazolium
Molecular FormulaC21H26N6O4SC21H26N6O4S
ApplicationsAnti-corrosive, dye potentialUnreported, likely similar

Positional isomerism influences electronic distribution, altering redox properties and binding affinities in practical applications.

Future Research Directions

  • Mechanistic Studies: Elucidate adsorption mechanisms on metal surfaces using quantum chemical calculations.

  • Biological Screening: Explore antimicrobial or anticancer activities, given the bioactivity of triazolium derivatives.

  • Advanced Materials: Investigate use in organic semiconductors or ionic liquids, leveraging its ionic nature and π-conjugation.

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